2-(2,4-Difluorophenyl)phenol
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry
Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have garnered immense interest in contemporary chemistry. numberanalytics.comnumberanalytics.com The introduction of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological properties of the parent aromatic system. numberanalytics.com These alterations stem from the unique electronic and steric effects of fluorine substitution. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can impact the molecule's reactivity and stability. numberanalytics.com
This strategic placement of fluorine can lead to enhanced lipophilicity, improved metabolic stability, and increased bioavailability, making these compounds highly valuable in various sectors. numberanalytics.com Consequently, fluorinated aromatics are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. numberanalytics.comnumberanalytics.comresearchgate.netrsc.org Their role extends to the creation of materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com The synthesis of these compounds has evolved significantly, with methods like electrophilic fluorination and palladium-catalyzed cross-coupling reactions becoming more sophisticated and enabling the efficient production of a wide array of fluorinated aromatics. numberanalytics.comnih.gov
Research Context of 2-(2,4-Difluorophenyl)phenol within Biphenyl (B1667301) Derivatives
Biphenyl derivatives, characterized by two interconnected benzene (B151609) rings, are fundamental structural motifs in a vast range of organic compounds with significant pharmacological activities and applications in materials science. rsc.orgresearchgate.net The functionalization of the biphenyl scaffold allows for the synthesis of molecules with tailored properties. researchgate.net
Within this broad class, fluorinated biphenyls stand out due to their unique characteristics conferred by the fluorine atoms, including rigidity, chemical stability, and an electron-poor nature. rsc.org These attributes make them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and as building blocks for polymers. rsc.org
The compound this compound, which features a difluorophenyl group attached to a phenol (B47542) ring, is a subject of research interest as an intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group on one of the phenyl rings provides a reactive site for further chemical modifications. Research in this area often focuses on leveraging the unique properties imparted by the difluoro-substituted phenyl ring for the development of new materials or biologically active compounds. The synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. nih.govacs.org
Properties
IUPAC Name |
2-(2,4-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680810 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225946-59-7 | |
| Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2 2,4 Difluorophenyl Phenol
Established Synthetic Routes
Several well-documented methods exist for the synthesis of 2-(2,4-Difluorophenyl)phenol, ranging from classic organometallic cross-coupling reactions to multi-step industrial processes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction stands out as a versatile and widely used method for synthesizing biaryl compounds. acs.orgmdpi.comrsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.com In the context of this compound synthesis, this would involve the reaction of a suitably substituted phenylboronic acid with a difluorophenyl halide, or vice versa.
A notable application of this reaction is in the synthesis of Diflunisal, where 5-bromosalicylic acid is coupled with 2,4-difluorophenylboronic acid. acs.org This reaction is mediated by a ligand-free palladium catalyst and can be enhanced by ultrasonic irradiation. acs.org The general mechanism of the Suzuki-Miyaura reaction involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl2 (ligand-free) | Ultrasonic irradiation, DMF/H2O | Diflunisal |
This table illustrates a specific application of the Suzuki-Miyaura reaction in the synthesis of a related compound, highlighting the potential reactants for forming the core this compound structure.
Friedel-Crafts Acylation and Subsequent Hydrolysis Strategies
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com This method, followed by subsequent chemical transformations, provides a viable route to this compound.
One approach involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl (B1582794). google.com The acylation of 1,3-difluorobenzene (B1663923) with various acylating agents typically results in the formation of 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.ru For instance, the reaction of 2,4-difluorobiphenyl with an acyl chloride, such as 4-nitro-benzoyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃), yields a benzophenone (B1666685) derivative. google.com This intermediate can then undergo a Baeyer-Villiger oxidation to form an ester, which upon hydrolysis, yields the desired phenol (B47542). google.combiosynth.com
Another pathway starts with the diazotization of 2,4-difluoroaniline (B146603), followed by condensation with benzene (B151609) to produce 2,4-difluorobiphenyl. lookchem.com This biphenyl (B1667301) is then acetylated via a Friedel-Crafts reaction. The resulting acetophenone (B1666503) is oxidized to a phenyl acetate (B1210297), which is subsequently hydrolyzed to 4-(2,4-difluorophenyl)phenol. lookchem.com
| Starting Material | Reagents | Intermediate | Final Product |
| 2,4-Difluorobiphenyl | 4-nitro-benzoyl chloride, AlCl₃ | 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone | 4-(2,4-Difluorophenyl)phenol |
| 2,4-Difluorobiphenyl | Acetic anhydride, AlCl₃ | 4-(2,4-Difluorophenyl)acetophenone | 4-(2,4-Difluorophenyl)phenol |
This table outlines two distinct Friedel-Crafts based strategies for the synthesis of a constitutional isomer of the target compound, which can be adapted for the synthesis of this compound.
Demethylation Approaches Utilizing Specific Reagents
Demethylation of aryl methyl ethers is a crucial transformation in organic synthesis to unmask a phenolic hydroxyl group. researchgate.netpsu.edu This strategy can be applied to a methoxy-substituted precursor to obtain this compound.
One synthetic route begins with the diazotization of 2,4-difluoroaniline and subsequent condensation with anisole (B1667542) to form 4-(2,4-difluorophenyl)anisole. lookchem.comrsc.org The crucial step is the cleavage of the methyl ether, which can be achieved using reagents like hydrogen iodide (HI) in refluxing acetic acid to yield 4-(2,4-difluorophenyl)phenol. lookchem.comrsc.org Other demethylating agents include Lewis acids such as aluminum chloride in the presence of a soft nucleophile like dimethyl sulfide, or magnesium iodide. psu.edugoogle.com
| Precursor | Reagent | Product |
| 4-(2,4-Difluorophenyl)anisole | Hydrogen Iodide (HI) | 4-(2,4-Difluorophenyl)phenol |
| Aryl methyl ether | Aluminum chloride, Dimethyl sulfide | Phenol |
| Aryl methyl ether | Magnesium Iodide | Phenol |
This table summarizes reagents used for the demethylation step, a key transformation in synthesizing the target phenol from its methoxy-protected precursor.
Multi-Step Industrial Synthesis Protocols
Industrial synthesis often prioritizes cost-effectiveness, scalability, and efficiency. The large-scale production of related compounds like Diflunisal provides insight into potential industrial routes for this compound. These protocols often involve a sequence of reactions, combining some of the strategies mentioned above.
A typical industrial process might start with the diazotization of 2,4-difluoroaniline. lookchem.com This can be followed by a coupling reaction with an aromatic partner, such as benzene or anisole. lookchem.com Subsequent functional group manipulations, including acylation, oxidation, and hydrolysis or demethylation, lead to the final phenol product. google.comlookchem.com The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing cost and waste. For example, a process for preparing 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate involves a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation, which can then be hydrolyzed to the phenol. google.com
Advanced Synthetic Approaches and Innovations
Research continues to drive the development of more efficient and environmentally friendly synthetic methods. Innovations in catalysis and reaction conditions are constantly emerging. For the synthesis of biaryl compounds, advancements in cross-coupling reactions are particularly relevant. The use of novel palladium catalysts, including those supported on materials like fullerene, allows for reactions to be carried out in greener solvents like water and at room temperature. researchgate.net Furthermore, techniques such as continuous flow synthesis are being explored to improve the efficiency and safety of reactions like the Suzuki-Miyaura cross-coupling. mdpi.com These advanced approaches hold promise for the future synthesis of this compound and other valuable chemical compounds.
One-Pot Synthesis Techniques
One-pot synthesis offers a streamlined approach to complex molecules by performing multiple reaction steps in a single vessel, thereby improving efficiency and reducing waste. For the synthesis of 2-arylphenols, several one-pot strategies have been developed.
One effective method involves a sequential Suzuki-Miyaura coupling followed by a dehydrogenative aromatization sequence. elsevierpure.com This process can start with a 2-iodo-2-cyclohexen-1-one derivative and an appropriate arylboronic acid. The initial palladium-catalyzed coupling forms a C-C bond, and subsequent aromatization in the same pot yields the final 2-arylphenol structure. elsevierpure.com A key advantage of this approach is the use of commercially available and easily removable heterogeneous catalysts like Palladium on Carbon (Pd/C), which simplifies purification and avoids the need for complex ligands. elsevierpure.comacs.org
Cascade reactions provide another avenue for one-pot synthesis. For instance, 1-arylpenta-3,4-dien-2-ones can react with activated ketones in a cascade sequence to produce 2-arylphenols efficiently. rsc.org These methods highlight the potential for atom-economic and sustainable routes to substituted phenols.
Phenol Alkylation Reactions in Targeted Synthesis
While "alkylation" typically refers to the addition of an alkyl group, in the context of synthesizing this compound, the critical transformation is an arylation—the formation of a carbon-carbon bond between two aromatic rings. Direct ortho-arylation of unprotected phenols is a powerful and direct route to 2-arylphenol structures. nih.gov
A significant advancement in this area is the use of aryne chemistry. nih.govrsc.org Arynes, highly reactive intermediates, can be generated from inexpensive and readily available aryl chlorides, such as a difluorinated benzene derivative, in the presence of a strong base. nih.gov The subsequent reaction with a phenol can, however, follow divergent pathways depending on the reaction conditions. nih.govrsc.org
Helicene Formation: When a bulky, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is used, the reaction between the aryne and the phenol can lead to the formation of helicene derivatives. nih.govthieme-connect.com
ortho-Arylation: To achieve selective C-arylation at the ortho-position of the phenol, a different set of conditions is required. The use of sodium tert-butoxide (tBuONa) as the base, in combination with a silver acetate (AgOAc) additive in a solvent like dioxane at elevated temperatures, selectively promotes the formation of the 2-arylphenol product. nih.govrsc.orgthieme-connect.com This transition-metal-free method represents one of the most direct pathways to synthesize compounds like this compound. nih.gov
This base-mediated, direct intramolecular arylation proceeds via an initial benzyne (B1209423) formation, followed by a formal C-H functionalization at the aromatic sp² carbon of the phenol. nih.gov The phenolate (B1203915) activating group is essential for this arylation pathway. nih.gov
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. For the synthesis of 2-arylphenols, optimization focuses on factors like the choice of base, additives, catalyst systems, and solvents.
Optimization of Aryne-Based ortho-Arylation
In the aryne-based synthesis of 2-arylphenols, a key challenge is controlling the selectivity between O-arylation (forming a diaryl ether) and C-arylation (forming the desired biarylphenol). Research has shown that the choice of base and the inclusion of specific additives are critical. nih.gov While using tBuONa in dioxane can result in minor amounts of C-arylation, the addition of a silver salt dramatically shifts the selectivity. nih.gov The optimized conditions for selective ortho-C-arylation involve using tBuONa as the base with a silver acetate (AgOAc) additive at elevated temperatures (155 °C). nih.gov
Table 1: Effect of Additives on the Selectivity of Phenol Arylation
This table illustrates the optimization of the reaction between chlorobenzene (B131634) and 4-tert-butylphenol (B1678320) to favor C-arylation over O-arylation by screening different silver salt additives.
| Entry | Base | Additive (1 equiv) | Solvent | Temp (°C) | Yield of C-Arylation Product (%) | Yield of O-Arylation Product (%) |
| 1 | tBuONa | None | Dioxane | 110 | 10 | 33 |
| 2 | tBuONa | AgOAc | Dioxane | 110 | 58 | 0 |
| 3 | tBuONa | Ag₂O | Dioxane | 110 | 50 | 0 |
| 4 | tBuONa | Ag₂CO₃ | Dioxane | 110 | 45 | 0 |
| 5 | tBuONa | AgOTf | Dioxane | 110 | 25 | 0 |
Data sourced from Daugulis, O. et al., Chemical Science, 2013. nih.gov
Optimization of Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct C-H arylation offers an alternative route. Here, optimization involves screening the palladium source, ligands, additives, and solvent systems. In one study on the direct arylation of phenols with aryl iodides, a combination of palladium acetate [Pd(OAc)₂], a silver salt additive, and a mixed solvent system was found to be crucial for achieving good yields. rsc.org The reaction was sensitive to the choice of silver salt and the acidity of the medium, with a combination of AgOAc and an acid like TsOH in an acetic acid/water mixture providing the best results for para-selectivity. rsc.org
Table 2: Optimization of Palladium-Catalyzed Phenol Arylation
This table shows the screening of reaction conditions for the arylation of phenol with 4-iodo-N,N-dimethylaniline, highlighting the importance of the palladium source, additive, and solvent.
| Entry | Pd Source (10 mol%) | Additive (1.2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | AgOAc | HOAc | 60 | 25 |
| 2 | Pd(OAc)₂ | AgOAc | H₂O | 60 | Trace |
| 3 | Pd(OAc)₂ | AgOAc | HOAc/H₂O (1:1) | 60 | 42 |
| 4 | Pd(OAc)₂ | AgOTs | HOAc/H₂O (1:1) | 60 | 40 |
| 5 | PdCl₂ | AgOAc | HOAc/H₂O (1:1) | 60 | <10 |
| 6 | Pd(PPh₃)₄ | AgOAc | HOAc/H₂O (1:1) | 60 | <10 |
| 7 | Pd(OAc)₂ | AgOAc | HOAc/H₂O (1:1) | 70 | 68 |
Data adapted from Organic & Biomolecular Chemistry, 2014. rsc.org
These optimization studies demonstrate that careful selection of reagents and reaction parameters is essential for the successful and selective synthesis of 2-arylphenols like this compound.
Chemical Reactivity and Mechanistic Investigations of 2 2,4 Difluorophenyl Phenol
Electrophilic Substitution Reaction Profiles
The phenolic ring of 2-(2,4-Difluorophenyl)phenol is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing hydroxyl group. byjus.com However, the reaction's regioselectivity and rate are significantly modulated by the electronic and steric influences of the substituents.
A key example of electrophilic substitution on a closely related isomer is the Kolbe-Schmitt carboxylation of 4-(2,4-difluorophenyl)phenol. In this reaction, the phenoxide ion, which is even more activated than the phenol (B47542), undergoes carboxylation with carbon dioxide under high pressure and temperature. google.comwikipedia.orgrsc.org This reaction demonstrates the ability of the phenolic ring to undergo electrophilic attack despite the presence of the deactivating difluorophenyl group, yielding 5-(2,4-difluorophenyl)salicylic acid. google.com
The directing effects of the substituents are crucial. The hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com In this compound, the para position (C4) and the available ortho position (C6) are the most likely sites for substitution.
The 2-(2,4-difluorophenyl) group at the C2 position of the phenol ring introduces significant steric bulk. This steric hindrance can impede the approach of an electrophile to the adjacent C6 (ortho) position. chemistrysteps.comlibretexts.org Generally, in electrophilic aromatic substitution, the para position is favored over the ortho position when bulky substituents are present. chemistrysteps.commakingmolecules.com Therefore, for this compound, electrophilic substitution is expected to occur preferentially at the C4 (para) position to minimize steric clash.
This effect is a general phenomenon observed in ortho-substituted phenols, where the size of the ortho-substituent can significantly influence the ortho/para product ratio. libretexts.org For very bulky electrophiles, the preference for para-substitution becomes even more pronounced.
Oxidation Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to various products, including quinones, using oxidizing agents. smolecule.com For instance, the related compound 2-Cyano-5-(2,4-difluorophenyl)phenol can be oxidized to form quinones or other derivatives using agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Phenols, in general, are relatively easy to oxidize, and this can sometimes be an undesired side reaction during other transformations, such as nitration. byjus.com
A related and synthetically important oxidative process is the Baeyer-Villiger oxidation. This reaction is not a direct oxidation of the phenol but is used to create the phenol itself from a ketone precursor. In the synthesis of 4-(2,4-difluorophenyl)phenol, a key step involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl (B1582794) to produce an alkanoyl-substituted biphenyl (B1667301). google.comgoogle.com This ketone then undergoes a Baeyer-Villiger oxidation to insert an oxygen atom, forming an ester (an alkanoyloxybiphenyl). google.comgoogle.comorganic-chemistry.org Subsequent hydrolysis of this ester yields the final 4-(2,4-difluorophenyl)phenol. google.comgoogle.com The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted group (in this case, the aryl group) preferentially migrating. organic-chemistry.orglibretexts.org
| Reaction Type | Precursor | Reagents | Product | Reference(s) |
| Friedel-Crafts Acylation | 2,4-Difluorobiphenyl | Acetic Anhydride, AlCl₃ | 4-Acetyl-2',4'-difluorobiphenyl | google.comprepchem.com |
| Baeyer-Villiger Oxidation | 4-Acetyl-2',4'-difluorobiphenyl | Peroxyacid | 4-Acetoxy-2',4'-difluorobiphenyl | google.comgoogle.com |
| Hydrolysis | 4-Acetoxy-2',4'-difluorobiphenyl | Acid/Base | 4-(2,4-Difluorophenyl)phenol | google.comgoogle.com |
| Oxidation | 2-Cyano-5-(2,4-difluorophenyl)phenol | KMnO₄ or CrO₃ | Quinones/Oxidized Derivatives | smolecule.com |
Coupling Reactions for Complex Molecular Architectures
This compound and its derivatives are valuable building blocks in organic synthesis, often utilized in cross-coupling reactions to construct more complex molecules. The biaryl scaffold is a common motif in pharmaceuticals and advanced materials. rsc.org
While direct examples of coupling reactions using this compound as the substrate are not detailed in the provided context, related fluorinated compounds are shown to be effective coupling partners. For example, 2,4-difluorophenylboronic acid exhibits high reactivity in nickel-catalyzed cross-coupling reactions with aryl arenesulfonates. nih.gov Such coupling reactions, like the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds between aromatic rings. The synthesis of 2,4-difluorobiphenyl itself, the precursor to this compound, is often achieved via a coupling reaction. google.comprepchem.com
The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate, to enable its participation in cross-coupling reactions. Alternatively, the C-H bonds of the phenol ring can be directly functionalized through transition-metal-catalyzed C-H activation/arylation reactions, although this is often directed by a directing group other than the unprotected phenol.
Comparative Reactivity Studies with Analogous Fluorinated Phenols
The reactivity of this compound can be understood by comparing it with analogous compounds.
Acidity : The presence of electron-withdrawing fluorine atoms increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol. For example, the pKa of phenol is approximately 9.8, whereas the pKa of 2,6-difluorophenol (B125437) is significantly lower at 7.12. tandfonline.com This increased acidity is due to the stabilization of the resulting phenoxide anion by the inductive effect of the fluorine atoms. tandfonline.com This makes the formation of the highly reactive phenoxide ion easier, which can facilitate reactions like the Kolbe-Schmitt carboxylation.
Reactivity in Cross-Coupling : In nickel-catalyzed cross-coupling reactions, electron-poor arylboronic acids, such as 2,4-difluorophenylboronic acid, have been found to be more reactive than electron-neutral or electron-rich arylboronic acids. nih.gov This suggests that the electronic properties conferred by the fluorine atoms can enhance reactivity in certain catalytic cycles, likely by facilitating the transmetalation step. nih.gov
Reactivity in Nucleophilic Substitution : While the focus here is on electrophilic substitution, it is notable that fluorine substitution has a profound effect on nucleophilic aromatic substitution (SNA_r_). The strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, making fluorinated aromatics more reactive toward nucleophiles than their chloro- or bromo-analogues. stackexchange.com This contrasting reactivity highlights the dual electronic nature of the fluorine substituent.
The table below summarizes a comparative analysis of reactivity trends.
| Property/Reaction | Phenol | 2,6-Difluorophenol | 2,4-Difluorophenylboronic acid | Phenylboronic acid | Reference(s) |
| pKa | ~9.8 | 7.12 | N/A | N/A | tandfonline.com |
| Ni-Catalyzed Coupling Reactivity | N/A | N/A | Higher Reactivity | Lower Reactivity | nih.gov |
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 2,4 Difluorophenyl Phenol
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are powerful tools to probe the bonding and electronic transitions within a molecule. For 2-(2,4-difluorophenyl)phenol, these methods reveal key information about its functional groups and conjugated system.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound provides valuable information about its functional groups. A prominent and broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is indicative of intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration appears around 1000 cm⁻¹. libretexts.org The presence of the aromatic rings is confirmed by C-H stretching vibrations, which are typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations from the difluorophenyl ring are expected as sharp peaks in the 1100-1200 cm⁻¹ range.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3300-3400 (broad) |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | ~1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The molecule exhibits absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic rings. The conjugation between the two phenyl rings can lead to a red shift (shift to longer wavelengths) compared to non-conjugated aromatic systems. The specific wavelengths of maximum absorption (λmax) are influenced by the solvent polarity. The electronic transitions and their corresponding energies can be further elucidated through computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations help in assigning the observed absorption bands to specific molecular orbital transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The phenolic hydroxyl proton typically appears as a broad singlet in the range of 4-7 ppm, although its chemical shift can be concentration and solvent dependent. libretexts.orgucl.ac.uk The aromatic protons on both the phenol (B47542) and difluorophenyl rings resonate in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org The coupling between adjacent protons (spin-spin splitting) and the coupling of protons to the fluorine atoms on the difluorophenyl ring result in complex splitting patterns. For instance, protons on the difluorophenyl ring will show additional splitting due to J-coupling with the fluorine atoms. The integration of the proton signals corresponds to the number of protons in each unique chemical environment. The use of deuterated solvents like CDCl₃ is common to avoid interference from solvent protons. docbrown.info
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum offers complementary information by revealing the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring typically resonates in the range of 150-160 ppm. The other aromatic carbons appear in the region of 110-140 ppm. The carbon atoms directly bonded to the fluorine atoms on the difluorophenyl ring exhibit characteristic large carbon-fluorine coupling constants (¹JCF), resulting in splitting of their signals. The signals for these carbons are also shifted upfield due to the high electronegativity of fluorine. Due to the molecule's asymmetry, it is expected to show a distinct signal for each unique carbon atom. docbrown.info
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (ppm) |
|---|---|
| C-OH (Phenol ring) | 150-160 |
| Aromatic C-H and C-C | 110-140 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form a stable phenoxy radical, and the loss of a CO molecule from the phenol ring. docbrown.info The presence of the difluorophenyl group will also influence the fragmentation, with potential losses of fluorine atoms or the entire difluorophenyl ring. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.orgacdlabs.com
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations serve as a powerful tool to complement experimental findings, providing detailed insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For this compound, various theoretical models are employed to understand its behavior at a molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of compounds like this compound. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine optimized structural parameters such as bond lengths and bond angles. nih.govtandfonline.comresearchgate.nettandfonline.com For similar phenol derivatives, theoretical results for bond lengths and angles have shown good consistency with experimental X-ray diffraction data. nih.gov The geometry of the molecule is influenced by factors like hybridization, atomic size, electron delocalization, lone pairs, and electronegativity differences between atoms. nih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller energy gap suggests higher reactivity. For a related compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the HOMO and LUMO orbitals were found to be delocalized over the two phenyl rings. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Phenol Derivative
| Parameter | Bond | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-Cl | 1.75 |
| C-F | 1.36 | |
| Bond Angle | C-C-C (ring) | ~120 |
| C-O-H | ~109 |
Note: Data is illustrative for a similar halogenated phenol and may not represent this compound exactly. The table demonstrates the type of data obtained from DFT calculations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules. uzh.chmdpi.com It is used to predict electronic absorption spectra, including excitation energies and oscillator strengths. tandfonline.comnih.gov TD-DFT calculations can help assign experimental UV-Vis absorption bands to specific electronic transitions within the molecule. researchgate.net
For fluorophenols, TD-DFT calculations at the CAM-B3LYP/6-311++G(d,p) level have been shown to correlate well with experimental trends in S1 ← S0 band origins. nih.gov The calculated vertical excitation energies and oscillator strengths provide insight into the nature and probability of electronic transitions. nih.gov For instance, in a study of fluorophenols, the calculated transition dipole moments aligned with the trend of oscillator strengths, which in turn correlated with the integrated absorbance. nih.gov The structural distortions in the excited states, which can be predicted by TD-DFT, can explain features of the fluorescence spectra, such as broadening. nih.gov
Table 2: Calculated Excited State Properties for Fluorophenols (Illustrative)
| Compound | Vertical Excitation Energy (eV) | Oscillator Strength | Transition Dipole Moment (D) |
|---|---|---|---|
| 2-Fluorophenol | 5.283 | 0.0303 | 1.2158 |
| 3-Fluorophenol | 5.272 | 0.0244 | 1.0920 |
| 4-Fluorophenol | 5.027 | 0.0632 | 1.7899 |
Note: This table shows representative data for monofluorophenols from TD-DFT calculations to illustrate the type of information obtained. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions, charge delocalization, and the stability of a molecule. acs.orguni-muenchen.deworldscientific.com It transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of lone pairs and bonds. uni-muenchen.de The analysis provides information on the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net
A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net NBO analysis can reveal intramolecular charge transfer (ICT) by showing a change in electron density in the σ* and π* antibonding orbitals. researchgate.net These interactions are crucial for understanding the electronic structure and reactivity of the molecule. For many organic molecules, NBO analysis confirms stability arising from a network of hyperconjugative interactions. acs.org
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative Example)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | π(C-C) | 25.5 |
| π(C-C) | π(C-C) | 18.9 |
Note: This table provides an illustrative example of NBO analysis results for a phenol-containing compound, highlighting donor-acceptor interactions and their stabilization energies.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.de It provides valuable information about a molecule's reactive sites by identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.govuni-muenchen.de In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. dergipark.org.trcumhuriyet.edu.tr
For phenolic compounds, the negative potential is often localized around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic interaction. nih.goviucr.org The positive potential is generally found around the hydrogen atoms. nih.goviucr.org MEP analysis is a useful tool in drug design as it helps to predict how a molecule might interact with biological targets. cumhuriyet.edu.tr
Computational chemistry, particularly DFT, is used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.netresearchgate.net NLO materials are important for applications in optical technologies. mdpi.com The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.trresearchgate.net A molecule with a large hyperpolarizability value is considered a good candidate for NLO applications. researchgate.net
Molecules that possess donor and acceptor groups connected by a conjugated system often exhibit significant NLO activity. dergipark.org.tr The calculated hyperpolarizability of a compound is often compared to that of a standard NLO material like urea. researchgate.net For various phenol derivatives, computational studies have indicated their potential as NLO materials. tandfonline.comresearchgate.netresearchgate.net
Table 4: Calculated NLO Properties for a Phenol Derivative (Illustrative)
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.5 |
| Mean Polarizability (α) | 130 |
| Total First Hyperpolarizability (βtot) | 640 |
Note: This table shows illustrative NLO data for a phenol derivative. The values are representative of what is obtained from DFT calculations. researchgate.net
DFT calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. researchgate.netresearchgate.net Parameters such as heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated based on the vibrational frequencies obtained from the DFT analysis. researchgate.networldscientific.com These calculations typically show that the standard heat capacity, entropy, and enthalpy increase with temperature. researchgate.net The relationship between these thermodynamic properties and temperature can often be fitted to polynomial equations, allowing for the prediction of these values at temperatures not explicitly calculated. nih.gov
Table 5: Calculated Thermodynamic Properties for a Halogenated Phenol at Different Temperatures (Illustrative)
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |
|---|---|---|---|
| 200 | 100 | 300 | 15 |
| 300 | 150 | 350 | 30 |
| 400 | 200 | 400 | 50 |
Note: This table provides an illustrative example of calculated thermodynamic data for a similar compound to demonstrate the type of information generated. nih.govresearchgate.net
Tautomeric Equilibrium and Stability Assessments
Tautomerism, the interconversion of constitutional isomers, is a critical concept in understanding the chemical behavior of this compound. libretexts.org The most relevant tautomeric relationship for this compound is the keto-enol equilibrium. libretexts.orglibretexts.org In this equilibrium, the phenolic (enol) form can interconvert to a cyclohexadienone (keto) form. libretexts.orgdoubtnut.com
For simple phenols, the equilibrium overwhelmingly favors the aromatic enol form due to the significant stabilization energy afforded by the aromatic ring. libretexts.org The keto form, in contrast, is generally less stable. doubtnut.com Theoretical studies on related Schiff base compounds, which share structural similarities, have consistently shown the enol form to be more stable than the keto form. acs.org This stability is often attributed to factors like intramolecular hydrogen bonding and conjugation. libretexts.orglibretexts.org For instance, in 2,4-pentanedione, the enol form is predominant due to stabilizing intramolecular hydrogen bonds and conjugation. libretexts.orglibretexts.org
The equilibrium can be influenced by various factors, including the solvent, temperature, and pH. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in assessing the relative stabilities of tautomers. These calculations can determine the Gibbs free energy of each form, with the lower energy form being the more stable. acs.org For example, in a study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, DFT calculations revealed the enol form to be more stable than its keto counterpart. acs.org
The following table summarizes the general principles of tautomeric stability in phenolic compounds.
| Tautomeric Form | General Stability | Key Stabilizing Factors |
| Enol (Phenolic) | Generally more stable | Aromaticity, Intramolecular Hydrogen Bonding, Conjugation |
| Keto (Cyclohexadienone) | Generally less stable | Typically lacks the significant stabilization of the enol form |
Fukui Function Analysis for Reactive Site Prediction
Fukui function analysis is a computational tool derived from Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.nettandfonline.com This analysis is based on the changes in electron density when an electron is added to or removed from the molecule. scholarsresearchlibrary.com
The Fukui functions, denoted as f(r), are calculated to predict reactivity:
f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).
f-(r): Predicts sites for electrophilic attack (where an electron is donated).
f0(r): Predicts sites for radical attack. researchgate.net
In computational studies of related aromatic compounds, Fukui function analysis, in conjunction with other analyses like Molecular Electrostatic Potential (MEP) maps, has been successfully used to pinpoint reactive centers. tandfonline.comtandfonline.com For instance, in N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine), MEP and HOMO-LUMO investigations were used to confirm nucleophilic and electrophilic attacking sites. tandfonline.com The distribution of these functions across the molecule indicates the regions most susceptible to different types of chemical reactions. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) complements the Fukui functions, as the HOMO region is typically associated with nucleophilic character (electron donation) and the LUMO region with electrophilic character (electron acceptance). scholarsresearchlibrary.com
The following table outlines the types of reactive sites predicted by Fukui function analysis.
| Fukui Function | Type of Attack Predicted | Description |
| f+(r) | Nucleophilic | Indicates sites that are most likely to accept an electron. |
| f-(r) | Electrophilic | Indicates sites that are most likely to donate an electron. |
| f0(r) | Radical | Indicates sites that are most susceptible to attack by a radical species. |
X-ray Diffraction Studies (for related compounds)
While specific X-ray diffraction data for this compound was not found in the provided search results, analysis of structurally related compounds provides valuable insights into the likely crystal and molecular structure. X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
Studies on related difluorophenyl and phenolic compounds reveal common structural motifs. For instance, the crystal structure of 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, a Schiff base, was determined to be monoclinic. nih.gov In this compound, the dihedral angle between the two aromatic rings is 27.90(5)°, and a significant intramolecular O—H⋯N hydrogen bond is present. nih.gov The molecules in the crystal are linked by various interactions including C—H⋯O, C—H⋯N, and C—H⋯F. nih.gov
In another related compound, 4′-(3,4-Difluoro phenyl)-4-propyl-bicyclohexyl, the crystal system is monoclinic with the space group P21/n. researchgate.net The crystal structure of {(E)-2-[(3,4-dimethoxyphenylimino)methyl]phenolato-κ2N,O1}bis[2-(pyridin-2-yl)phenyl-κ2C1,N]iridium(III) dichloromethane (B109758) disolvate also showcases intermolecular C—H⋯O and C—H⋯π interactions that lead to a three-dimensional network. iucr.org
These examples suggest that the crystal packing of this compound would likely be influenced by hydrogen bonding involving the hydroxyl group and potential C—H⋯F interactions. The planarity of the aromatic rings and the dihedral angle between them would be key structural features.
The table below presents crystallographic data for related compounds, illustrating the type of information obtained from X-ray diffraction studies.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol | Monoclinic | P2/n | Dihedral angle between aromatic rings: 27.90(5)°, Intramolecular O—H⋯N hydrogen bond | nih.govresearchgate.net |
| 4′-(3,4-Difluoro phenyl)-4-propyl-bicyclohexyl | Monoclinic | P21/n | Imbricated packing of molecules | researchgate.net |
| {(E)-2-[(3,4-dimethoxyphenylimino)methyl]phenolato-κ2N,O1}bis[2-(pyridin-2-yl)phenyl-κ2C1,N]iridium(III) | - | - | Intermolecular C—H⋯O and C—H⋯π interactions | iucr.org |
Applications in Interdisciplinary Research Fields Involving 2 2,4 Difluorophenyl Phenol
Medicinal Chemistry Research and Drug Discovery Endeavors
In the realm of drug discovery, 2-(2,4-difluorophenyl)phenol serves as a key pharmacophore. Its structural framework is a recurring motif in the design of new therapeutic agents aimed at a variety of biological targets.
Role as a Building Block for Biologically Active Compounds
The this compound moiety is a foundational component for synthesizing more complex and biologically active molecules. smolecule.com It is recognized as a crucial intermediate in the preparation of various pharmaceutical and agrochemical compounds. For instance, it is a precursor in the synthesis of 5-(2,4-difluorophenyl)salicylic acid, a compound noted for its anti-inflammatory and analgesic properties. google.com The synthetic versatility of this phenol (B47542) derivative allows for its use in creating diverse heterocyclic compounds, including 1,2,4-triazoles and hydrazinecarbothioamides, which themselves exhibit a range of biological activities. nih.gov Researchers have utilized this compound derivatives to construct novel compounds such as fluconazole (B54011) analogues and substituted phenyl benzenesulfonates, highlighting its importance as a versatile building block in medicinal chemistry. nih.govacs.org
Investigation of Antimicrobial and Antifungal Activities
A significant area of research has focused on the antimicrobial and antifungal potential of compounds derived from this compound. The presence of the difluorophenyl group is a key feature in many commercial azole antifungal drugs.
Derivatives incorporating a 1,2,4-triazole (B32235) ring have shown considerable promise. For example, a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols demonstrated excellent, broad-spectrum activity against eight human pathogenic fungi in vitro. researchgate.net Similarly, studies on 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols revealed high antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 199.0 to 381.0 ng/mL. researchgate.nettandfonline.comtandfonline.com The mechanism for these triazole derivatives is suggested to be the inhibition of the fungal enzyme 14α-demethylase. tandfonline.com
Further research into optically active azoles has led to the synthesis of butan-2-ol derivatives that show significant antifungal activity against various Candida species, including resistant strains of C. tropicalis and C. parapsilosis. researchgate.net The development of these novel antifungal agents is partly driven by the need to overcome existing drug resistance mechanisms. evitachem.com
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Indol-3-ylmethylamino-triazol-propan-2-ols | Candida albicans | 199.0 - 381.0 ng/mL | tandfonline.comtandfonline.com |
| Naphthylimide triazole analogs | Pseudomonas aeruginosa | 2 µg/mL | mdpi.com |
| Naphthylimide triazole analogs | MRSA, Bacillus subtilis, S. typhi | Comparable to orbifloxacin | mdpi.com |
Beyond antifungal applications, derivatives have also been explored for their antibacterial effects. Chalcone derivatives synthesized from related biphenyl (B1667301) structures have demonstrated moderate to potent activities against various microbes. researchgate.net Likewise, novel phenolic hydrazone derivatives have been prepared and tested for their antimicrobial properties. researchgate.net
Anti-Inflammatory Effects and Associated Signaling Pathway Modulation
The anti-inflammatory potential of phenolic compounds is well-documented, and derivatives of this compound are no exception. mdpi.comresearchgate.net Research has shown that compounds derived from this scaffold can serve as anti-inflammatory agents. google.com For example, 5-(2,4-difluorophenyl)salicylic acid, synthesized from a this compound intermediate, is known for its anti-inflammatory effects. google.com
Derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. tandfonline.com Studies on morpholinopyrimidine derivatives have shown that they can inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells, thereby inhibiting the inflammatory response. rsc.org The mechanism often involves the modulation of critical signaling pathways, such as suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-6. tandfonline.com
Research into Potential Anticancer Properties and Enzyme Inhibition
The investigation of this compound derivatives has extended into oncology, with many compounds showing potential as anticancer agents through various mechanisms, including enzyme inhibition. monash.edu Phenolic compounds, in general, are known to exert anticancer properties by acting on multiple checkpoints within cancerous cells. monash.edu
Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netd-nb.info For instance, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides showed potent inhibition against the human colorectal (HCT116) cell line. d-nb.info Hydrazone derivatives have also demonstrated strong effects on cancer cell lines, including triple-negative breast cancer and prostate adenocarcinoma. researchgate.net
A key strategy in this research area is the inhibition of specific enzymes crucial for cancer cell survival and proliferation.
14α-demethylase (CYP51): As mentioned in the antifungal section, azole derivatives of this compound are potent inhibitors of this fungal enzyme. tandfonline.com This enzyme is a member of the cytochrome P450 family, which is also a target in cancer therapy.
Janus Kinase (JAK): 2-Cyano-5-(2,4-difluorophenyl)phenol has been investigated as a Janus kinase inhibitor, which could have therapeutic applications in cancers and autoimmune diseases by modulating signaling pathways for cell proliferation. smolecule.com
Carbonic Anhydrase (CA): Certain bromophenols derived from related dimethoxyphenyl methanone (B1245722) structures have been shown to inhibit human carbonic anhydrase II (hCA II). scispace.com
Other Enzymes: Research has also explored the inhibition of enzymes like acetylcholinesterase (AChE) and urease by related 1,2,4-triazole analogues. acs.org
Table 2: Enzyme Inhibition by Selected this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Benzimidazolyl-thiazolidinone acetamides | Cyclin-dependent kinase-8 (CDK8) | Potent inhibition (e.g., 0.00005 µM/ml) | d-nb.info |
| Methyl phenyl-substituted triazole analogues | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | acs.org |
| Methyl phenyl-substituted triazole analogues | Urease | 19.35 ± 1.28 µM | acs.org |
| Azole derivatives | 14α-demethylase (CYP51) | Potent inhibition suggested | tandfonline.com |
In Silico Molecular Docking Studies with Biological Targets
To rationalize the observed biological activities and to guide the design of more potent compounds, in silico molecular docking studies are frequently employed. These computational methods predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. researchgate.net
For derivatives of this compound, molecular docking has provided crucial insights into their mechanisms of action.
Antifungal Targets: Docking studies have been performed on the fungal enzyme cytochrome P450 14α-demethylase (CYP51) to understand how azole derivatives bind and inhibit its function. researchgate.net These studies helped in the rational design of fluconazole analogs with enhanced antifungal activity. researchgate.net
Anticancer Targets: The binding efficacy of benzimidazole (B57391) derivatives to the active site of cyclin-dependent kinase-8 (CDK8) was studied to explain their potent anticancer activity against colon cancer cells. d-nb.info In other studies, the human folate receptor and human dihydroorotate (B8406146) dehydrogenase (hDHODH) were identified as potential targets for anticancer activity. researchgate.netnih.gov
Antibacterial and Anti-inflammatory Targets: Docking has been used to evaluate interactions with bacterial enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase and inflammatory enzymes such as phospholipase A2 (PLA2). researchgate.netufms.br For example, docking results for 2-chloro-5-fluoro phenol supported its antibacterial activity through strong interaction with the DHODH inhibitor. nih.gov
Receptor Targets: The antagonistic effects of related tetrahalogenated Schiff bases have been investigated against serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, revealing potential for antipsychotic applications. dergipark.org.trdergipark.org.tr
These in silico analyses are invaluable for predicting biological targets, understanding structure-activity relationships, and optimizing lead compounds for improved efficacy and selectivity. researchgate.netnih.gov
Strategies for Overcoming Drug Resistance through Structural Modification
The emergence of drug resistance in both microbes and cancer cells is a major challenge in modern medicine. A key research direction involves the structural modification of existing scaffolds, like this compound, to create novel agents that can circumvent these resistance mechanisms.
In the context of antimicrobial resistance, the development of new antifungal agents derived from this scaffold is explicitly aimed at tackling drug-resistant fungal strains. evitachem.com The synthesis of novel triazole derivatives, for instance, has yielded compounds effective against fluconazole-resistant Candida isolates. researchgate.net The rationale is that structural modifications can lead to compounds that either inhibit the target enzyme more effectively or are not susceptible to the efflux pumps that confer resistance.
In cancer therapy, nobiletin (B1679382) and its derivatives have been studied for their ability to overcome multidrug resistance (MDR). nih.gov This is often achieved by inhibiting the function of P-glycoprotein (P-gp), a membrane transporter that expels chemotherapeutic drugs from cancer cells. nih.gov While not directly derivatives of this compound, these studies exemplify the broader strategy of using phenolic compounds and their structural modifications to reverse MDR, a principle that can be applied to the design of new agents based on the this compound core. The goal of such structural modifications is to develop new chemical entities with enhanced biological properties and the ability to act on resistant targets.
Analytical Methodologies for 2 2,4 Difluorophenyl Phenol and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of 2-(2,4-difluorophenyl)phenol, enabling the separation of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of phenolic compounds, including this compound and its derivatives. scirp.orgnih.gov This method offers high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. scirp.orgnih.gov
In the synthesis of 4-(2,4-difluorophenyl)phenol, a precursor to the non-steroidal anti-inflammatory drug Diflunisal, HPLC is utilized to monitor the reaction progress and assess the purity of intermediates and the final product. google.com For instance, the amount of the intermediate ester, 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate, and the ketone, 4-(2,4-difluorophenyl)-4'-nitro-benzophenone, in crude reaction mixtures can be determined by HPLC analysis. google.com This allows for the optimization of reaction conditions and ensures the quality of the final product. google.com
The versatility of HPLC allows for various detection methods, with UV detection being common for aromatic compounds like phenols. scirp.orgacademicjournals.org To enhance sensitivity and selectivity, pre-column derivatization with a UV-absorbing or fluorescent agent can be employed. scirp.orgnih.gov For example, 4-nitrobenzoyl chloride has been used as a derivatizing agent for the simultaneous determination of phenol (B47542) and its related compounds in water samples by HPLC with UV detection. scirp.org
Method development in HPLC for phenolic compounds often involves optimizing parameters such as the mobile phase composition (e.g., a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution), column type (e.g., C18 reverse-phase), flow rate, and column temperature. nih.govacademicjournals.org The goal is to achieve good separation of all analytes with symmetrical peak shapes in a reasonable run time. academicjournals.org
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Waters Sunfire™ C18) | nih.gov |
| Mobile Phase | Gradient of Methanol/Acetonitrile and weakly acidic water | nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) | nih.gov |
| Derivatizing Agent (optional) | 4-nitrobenzoyl chloride | scirp.org |
Electrochemical Analysis Techniques
Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds like this compound and its derivatives. These techniques are based on measuring the current or potential changes resulting from redox reactions at an electrode surface.
Cyclic Voltammetry for Redox Behavior and Orbital Energy Determination
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. libretexts.orgtamu.edu It provides information on the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the kinetics of electron transfer reactions. libretexts.orgnih.gov In the context of this compound and its derivatives, CV can be used to understand their electronic structure and reactivity. researchgate.net
A typical CV experiment involves scanning the potential of a working electrode in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. libretexts.org The resulting plot of current versus potential is called a cyclic voltammogram, which for a reversible process, shows characteristic anodic and cathodic peaks. libretexts.orgnih.gov The potentials of these peaks can be used to determine the formal reduction potential (E°'), which is a measure of the thermodynamic ease of adding or removing an electron. tamu.edu
For substituted phenols, the oxidation potential is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as the fluorine atoms in this compound, are expected to increase it. The redox potentials obtained from CV can be correlated with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. researchgate.net
The electrochemical reduction of a related compound, (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, has been studied using cyclic voltammetry in an aprotic medium. researchgate.net The study revealed a two-step reduction process, with the first, more stable and well-defined peak occurring at approximately -0.793 V. researchgate.net
Controlled-Potential Electrolysis in Mechanistic Studies
Controlled-potential electrolysis (CPE), also known as bulk electrolysis, is a technique used to quantitatively reduce or oxidize a species in solution by applying a constant potential to the working electrode. nih.gov This method is particularly valuable for elucidating reaction mechanisms, synthesizing new compounds, and determining the number of electrons involved in a redox process. nih.govchinesechemsoc.org
In the study of electrochemical reaction mechanisms, CPE can be used to generate and trap reactive intermediates or to synthesize the final products of an electrochemical reaction on a preparative scale. nih.gov The products can then be isolated and identified using spectroscopic techniques. By monitoring the charge passed during the electrolysis, the number of electrons transferred per molecule (n-value) can be determined.
For instance, in the investigation of the electrochemical reduction of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, controlled-potential electrolysis could be employed to confirm the number of electrons transferred in each reduction step and to identify the final products of the electrolysis. researchgate.net The experiment would typically be carried out in a two-compartment cell to separate the anodic and cathodic reactions. nih.govosaka-u.ac.jp
Development of Electrochemical Sensors for Related Compounds
The development of electrochemical sensors for the detection of phenolic compounds and their derivatives is an active area of research. mdpi.comnih.gov These sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and portability, making them suitable for in-field and real-time monitoring. nih.gov
Electrochemical sensors typically consist of a working electrode that has been modified to enhance its selectivity and sensitivity towards the target analyte. mdpi.com Various materials, including nanomaterials like carbon nanotubes and metal oxides, are used to modify the electrode surface. rsc.orgresearchgate.net
While specific electrochemical sensors for this compound are not extensively documented in the provided search results, the principles used for detecting other phenolic compounds are applicable. For example, sensors have been developed for the detection of chlorophenols and other substituted phenols. researchgate.net These sensors often rely on the electrocatalytic oxidation of the phenol at the modified electrode surface.
The development of such a sensor for this compound would involve selecting an appropriate electrode material and modifier, optimizing the experimental conditions (e.g., pH, applied potential), and evaluating its performance in terms of sensitivity, selectivity, and stability.
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Redox potentials, reaction reversibility, electron transfer kinetics, HOMO/LUMO energy levels | Investigating the redox behavior of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine | researchgate.net |
| Controlled-Potential Electrolysis (CPE) | Number of electrons in a reaction, reaction mechanism, synthesis of products | Mechanistic studies of electrochemical reductions | chinesechemsoc.org |
| Electrochemical Sensing | Quantification of analyte concentration | Development of sensors for chlorophenols and other phenolic compounds | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
